molecular formula C17H19N3O2 B13724447 N'-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide

N'-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B13724447
M. Wt: 297.35 g/mol
InChI Key: SNRFKHJHQATIFQ-XDHOZWIPSA-N
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Description

N’-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an aminophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 3-aminophenylacetohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product. The reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: The major products are oxides or hydroxylated derivatives.

    Reduction: The major products are amines or other reduced forms.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

N’-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide
  • N’-(1-(3-Aminophenyl)ethylidene)-2-(4-ethoxyphenyl)acetohydrazide
  • N’-(1-(3-Aminophenyl)ethylidene)-2-(4-hydroxyphenyl)acetohydrazide

Uniqueness

N’-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide is unique due to the presence of both aminophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H19N3O2/c1-12(14-4-3-5-15(18)11-14)19-20-17(21)10-13-6-8-16(22-2)9-7-13/h3-9,11H,10,18H2,1-2H3,(H,20,21)/b19-12+

InChI Key

SNRFKHJHQATIFQ-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C2=CC(=CC=C2)N

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC(=CC=C2)N

Origin of Product

United States

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